PARP7-probe-1
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Overview
Description
PARP7-probe-1 is a chemiluminescent labeled probe specifically designed to bind to the active site of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). This compound is used primarily in scientific research to study the function and inhibition of PARP7, which is involved in cellular stress responses and immunomodulation in cancer .
Preparation Methods
The synthesis of PARP7-probe-1 involves a series of chemical reactions to achieve the desired structure. The synthetic route typically includes the following steps:
Molecular Docking and Design: Using molecular dynamics simulations and AlphaFold-based human PARP7 structures to design the compound.
Chemical Synthesis: Employing a “rigid constraint” strategy and scaffold hopping to create a series of derivatives with novel scaffolds.
Purification and Characterization: The synthesized compounds are purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions Analysis
PARP7-probe-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the probe’s functional groups to enhance its binding affinity and selectivity.
Substitution Reactions: Common reagents used in these reactions include halogenating agents and nucleophiles to introduce or replace functional groups on the probe.
Major Products: The primary products formed from these reactions are derivatives of this compound with improved pharmacokinetic properties and binding efficiency.
Scientific Research Applications
PARP7-probe-1 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of PARP7 inhibitors.
Biology: Helps in understanding the role of PARP7 in cellular stress responses and immune modulation.
Industry: Utilized in the development of new pharmaceuticals targeting PARP7 for cancer treatment.
Mechanism of Action
PARP7-probe-1 exerts its effects by binding to the active site of PARP7, inhibiting its enzymatic activity. This inhibition restores type I interferon signaling responses in tumor cells, leading to direct inhibition of cell proliferation and activation of the immune system . The molecular targets involved include nucleic acid sensors and pathways related to immune signaling .
Comparison with Similar Compounds
PARP7-probe-1 is unique compared to other PARP inhibitors due to its selectivity for PARP7. Similar compounds include:
Properties
Molecular Formula |
C36H49F3N8O5S |
---|---|
Molecular Weight |
762.9 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[[2-[4-[[2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-4-yl]-1,3-dihydroisoindol-5-yl]oxy]piperidin-1-yl]acetyl]amino]hexyl]pentanamide |
InChI |
InChI=1S/C36H49F3N8O5S/c37-36(38,39)32-28(18-42-45-34(32)50)47-19-23-9-10-26(17-24(23)20-47)52-25-11-15-46(16-12-25)21-31(49)41-14-6-2-1-5-13-40-30(48)8-4-3-7-29-33-27(22-53-29)43-35(51)44-33/h9-10,17-18,25,27,29,33H,1-8,11-16,19-22H2,(H,40,48)(H,41,49)(H,45,50)(H2,43,44,51)/t27-,29-,33-/m0/s1 |
InChI Key |
JBOIALWTEFWUEK-GSZYCOFVSA-N |
Isomeric SMILES |
C1CN(CCC1OC2=CC3=C(CN(C3)C4=C(C(=O)NN=C4)C(F)(F)F)C=C2)CC(=O)NCCCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
Canonical SMILES |
C1CN(CCC1OC2=CC3=C(CN(C3)C4=C(C(=O)NN=C4)C(F)(F)F)C=C2)CC(=O)NCCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origin of Product |
United States |
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